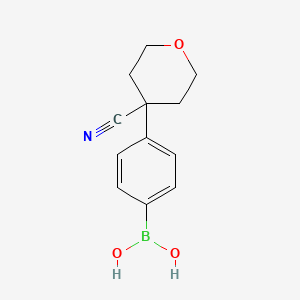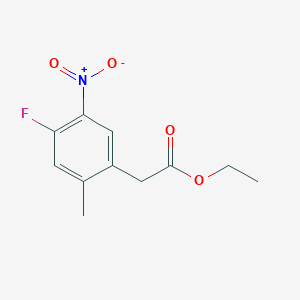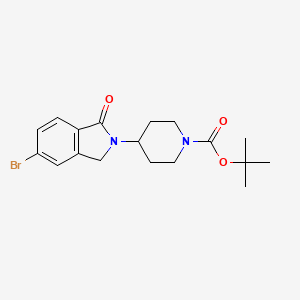
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanotetrahydropyran moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases such as potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Amines: Formed from the reduction of the cyanotetrahydropyran moiety.
Substituted Aromatics: Formed from nucleophilic substitution reactions involving the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a suitable electrophile. The cyanotetrahydropyran moiety may also interact with various molecular targets, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the cyanotetrahydropyran moiety, making it less versatile in certain applications.
4-Cyanophenylboronic Acid:
Tetrahydro-2H-pyran-4-ylboronic Acid: Contains the tetrahydropyran ring but lacks the cyanophenyl group, limiting its use in specific reactions.
Uniqueness
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group, cyanophenyl group, and tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C12H14BNO3 |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
[4-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(5-7-17-8-6-12)10-1-3-11(4-2-10)13(15)16/h1-4,15-16H,5-8H2 |
InChI-Schlüssel |
XAEXCPIUJOXGTO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2(CCOCC2)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)
![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)

![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)
